![molecular formula C8H10N2O2 B1219178 2,3-Dihydro-1,4-benzodioxine-6,7-diamine CAS No. 81927-47-1](/img/structure/B1219178.png)
2,3-Dihydro-1,4-benzodioxine-6,7-diamine
Overview
Description
Synthesis Analysis
The synthesis of 1,3-diamines, including structures related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine, can be achieved through stereocontrolled synthesis involving benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles, demonstrating high yields and selectivity (Kangnan Li et al., 2017). Furthermore, a novel one-pot synthesis approach has been developed for substituted 2,3-dihydro-1,4-benzodioxines, showcasing the utility of dual nucleophilic aromatic substitution (SNAr) reactions (M. S. Deshmukh et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine has been elucidated through various spectroscopic and X-ray crystallography techniques. These analyses confirm the presence of the 1,4-benzodioxine core and provide insights into the stereochemistry and electronic properties of these molecules.
Chemical Reactions and Properties
Compounds similar to 2,3-dihydro-1,4-benzodioxine-6,7-diamine participate in a variety of chemical reactions, including Diels-Alder reactions which are instrumental in synthesizing complex cyclic structures (N. Ruiz et al., 1992). Their reactivity patterns are essential for constructing pharmacologically relevant molecules and materials.
Physical Properties Analysis
The physical properties of compounds structurally related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine, such as solubility, melting points, and crystallinity, are crucial for their application in material science and pharmaceuticals. For instance, polyimides derived from diamines exhibit high thermal stability and solubility in organic solvents (A. Morikawa et al., 2012).
Scientific Research Applications
Antibacterial and Enzyme Inhibition Applications
Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxine-6,7-diamine possess significant antibacterial potential and enzyme inhibitory activities. For instance, N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have demonstrated potency as antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017). Another study highlighted the antibacterial and lipoxygenase inhibition properties of certain synthesized sulfonamides containing the 1,4-benzodioxin ring, suggesting their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Anti-Diabetic Applications
A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potentials. These compounds showed weak to moderate inhibitory activities against α-glucosidase enzyme, a key player in diabetes management (Abbasi et al., 2023).
Synthesis of Therapeutic Compounds
The compound 2,3-dihydro-1,4-benzodioxine-6,7-diamine is also a key intermediate in the synthesis of various therapeutic compounds. For instance, a study describes its use in the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors of potential therapeutic compounds (Bozzo et al., 2003).
Anticonvulsant Activity
Research has also been conducted on the anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid. These studies have provided insights into the potential use of these compounds in the treatment of convulsive disorders (Arustamyan et al., 2019).
Bacterial Biofilm Inhibition
Additionally, some N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized from 2,3-dihydro-1,4-benzodioxine-6,7-diamine have shown potential in inhibiting bacterial biofilms, which could have implications in treating bacterial infections resistant to traditional antibiotics (Abbasi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRUWRJAJNEIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002318 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |
CAS RN |
81927-47-1 | |
Record name | 1,2-Diamino-4,5-ethylenedioxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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